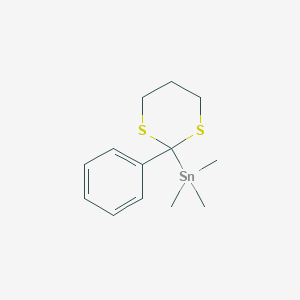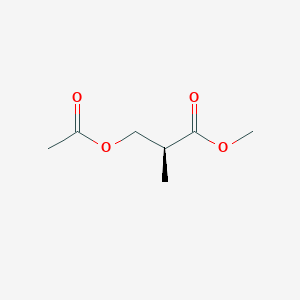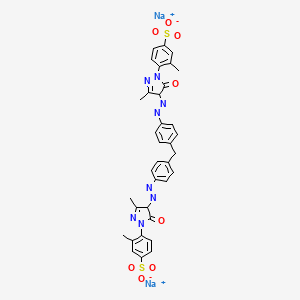
1-((Hexadecyloxy)methyl)-1-methylpiperidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Hexadecyloxy)methyl)-1-methylpiperidinium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by a piperidinium core with a hexadecyloxy methyl group and a methyl group attached to the nitrogen atom, forming a chloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Hexadecyloxy)methyl)-1-methylpiperidinium chloride typically involves the quaternization of 1-methylpiperidine with hexadecyl chloromethyl ether. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((Hexadecyloxy)methyl)-1-methylpiperidinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Products include oxidized forms of the piperidinium ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Hydrolysis: Alcohols and piperidinium derivatives.
Scientific Research Applications
1-((Hexadecyloxy)methyl)-1-methylpiperidinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It can interact with lipid bilayers, disrupting membrane integrity and leading to cell lysis. The molecular targets include membrane proteins and phospholipids. The pathways involved often relate to the disruption of cellular membranes and interference with membrane-bound enzymes.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Used in similar applications as a surfactant and antimicrobial agent.
Uniqueness
1-((Hexadecyloxy)methyl)-1-methylpiperidinium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. The presence of the hexadecyloxy group enhances its hydrophobic interactions, making it particularly effective in disrupting lipid bilayers and serving as a potent surfactant.
Properties
CAS No. |
78524-69-3 |
|---|---|
Molecular Formula |
C23H48ClNO |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
1-(hexadecoxymethyl)-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C23H48NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-23-24(2)20-17-16-18-21-24;/h3-23H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LQXQSLZWBNJERD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC[N+]1(CCCCC1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


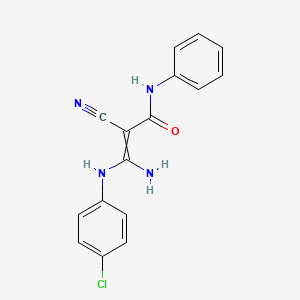
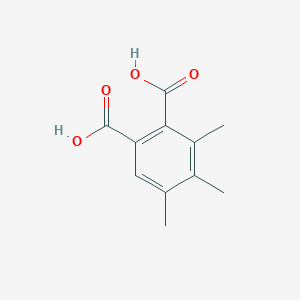
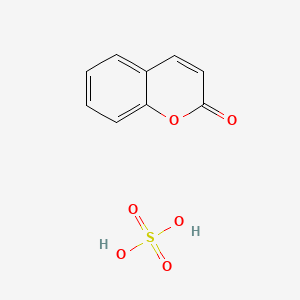

![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
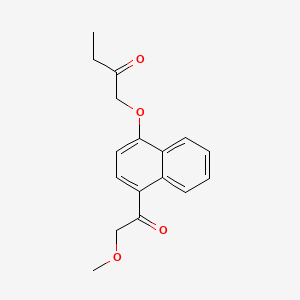
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
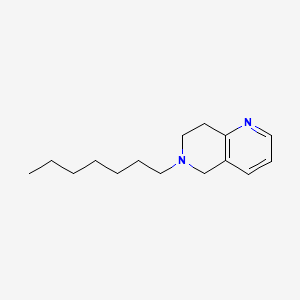
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

